molecular formula C16H21N7O4 B14957254 N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-arginine

N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-arginine

Cat. No.: B14957254
M. Wt: 375.38 g/mol
InChI Key: SICWCQZDFRBSJI-LBPRGKRZSA-N
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Description

5-CARBAMIMIDAMIDO-2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzotriazine ring, which is known for its stability and reactivity. The presence of multiple functional groups, such as carbamimidamido and oxo groups, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CARBAMIMIDAMIDO-2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl acetoacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-CARBAMIMIDAMIDO-2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzotriazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-CARBAMIMIDAMIDO-2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-CARBAMIMIDAMIDO-2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CARBAMIMIDAMIDO-2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is unique due to its combination of functional groups and the presence of the benzotriazine ring. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H21N7O4

Molecular Weight

375.38 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C16H21N7O4/c17-16(18)19-8-3-6-12(15(26)27)20-13(24)7-9-23-14(25)10-4-1-2-5-11(10)21-22-23/h1-2,4-5,12H,3,6-9H2,(H,20,24)(H,26,27)(H4,17,18,19)/t12-/m0/s1

InChI Key

SICWCQZDFRBSJI-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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